molecular formula C20H19ClN2O4 B7693017 N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide

N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide

カタログ番号 B7693017
分子量: 386.8 g/mol
InChIキー: POPRRQUCCWGTME-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide, also known as BDP-9066, is a novel compound with potential therapeutic applications. It belongs to the class of piperidine carboxamides and has been synthesized using various methods.

作用機序

N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide acts as a selective antagonist of the dopamine D3 receptor and the serotonin 5-HT1A receptor. It also acts as a partial agonist of the serotonin 5-HT2A receptor. By modulating these receptors, N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide may regulate dopamine and serotonin neurotransmission, which are involved in the pathophysiology of various neuropsychiatric disorders.
Biochemical and Physiological Effects:
N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide has been shown to modulate dopamine and serotonin neurotransmission in animal models. It has also been shown to reduce the expression of inflammatory cytokines in the brain, suggesting a potential anti-inflammatory effect. Additionally, N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide has several advantages for lab experiments, including its selectivity for specific receptors and its potential therapeutic applications. However, there are also limitations to its use in lab experiments, including the need for further studies to determine its safety and efficacy in humans.

将来の方向性

There are several future directions for the study of N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide, including further preclinical studies to determine its safety and efficacy, as well as clinical trials to evaluate its potential therapeutic applications. Additionally, future studies could focus on the development of new analogs with improved pharmacokinetic properties and selectivity for specific receptors. Finally, the potential use of N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide in combination with other drugs for the treatment of neuropsychiatric disorders could also be explored.
Conclusion:
N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide is a novel compound with potential therapeutic applications in the treatment of neuropsychiatric disorders. Its unique mechanism of action and favorable pharmacokinetic profile make it a promising candidate for further study. However, further research is needed to determine its safety and efficacy in humans, as well as its potential use in combination with other drugs.

合成法

N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide has been synthesized using various methods, including the one-pot synthesis method and the multi-step synthesis method. The one-pot synthesis method involves the reaction of 4-chlorobenzoyl chloride with N-(benzo[d][1,3]dioxol-5-yl)piperidine-4-carboxamide in the presence of triethylamine and dichloromethane. The multi-step synthesis method involves the reaction of 4-chlorobenzoyl chloride with N-(benzo[d][1,3]dioxol-5-yl)piperidine-4-carboxylic acid, followed by the conversion of the resulting acid to the carboxamide using N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole.

科学的研究の応用

N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide has been studied for its potential therapeutic applications, including as an antipsychotic, antidepressant, and analgesic agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

特性

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c21-15-3-1-14(2-4-15)20(25)23-9-7-13(8-10-23)19(24)22-16-5-6-17-18(11-16)27-12-26-17/h1-6,11,13H,7-10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPRRQUCCWGTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。